molecular formula C30H32N4O5S B453205 METHYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-6-PHENYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

METHYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-6-PHENYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B453205
M. Wt: 560.7g/mol
InChI Key: HIHSRILMKHFEGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[({1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of adamantyl, pyrazolyl, and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-6-PHENYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:

    Formation of the Adamantyl-Pyrazole Intermediate: The adamantyl group is introduced to the pyrazole ring through a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable solvent.

    Nitration of the Pyrazole Ring: The nitro group is introduced to the pyrazole ring via nitration, typically using a mixture of concentrated nitric and sulfuric acids.

    Formation of the Benzothiophene Moiety: The benzothiophene ring is synthesized through a cyclization reaction involving a thiophene precursor and a suitable electrophile.

    Coupling of Intermediates: The adamantyl-pyrazole and benzothiophene intermediates are coupled through an amide bond formation, often using a coupling reagent such as EDCI or DCC.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl and benzothiophene moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the nitro group on the pyrazole ring, converting it to an amino group. Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantyl and benzothiophene moieties. Common nucleophiles include halides and alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.

    Substitution: Sodium halides in polar aprotic solvents, alkoxides in alcohols.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkoxylated derivatives.

Scientific Research Applications

Methyl 2-[({1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antiviral or anticancer agent.

    Materials Science: The adamantyl and benzothiophene moieties provide rigidity and electronic properties that are useful in the development of advanced materials such as organic semiconductors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, particularly those with multiple functional groups.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance lipophilicity, improving cell membrane permeability, while the nitro group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantyl-4-nitro-1H-pyrazole: Similar structure but lacks the benzothiophene moiety.

    6-Phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but lacks the adamantyl-pyrazole moiety.

Uniqueness

Methyl 2-[({1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the combination of its three distinct moieties, each contributing specific properties such as rigidity, electronic characteristics, and functional group diversity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C30H32N4O5S

Molecular Weight

560.7g/mol

IUPAC Name

methyl 2-[[1-(1-adamantyl)-4-nitropyrazole-3-carbonyl]amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C30H32N4O5S/c1-39-29(36)25-22-8-7-21(20-5-3-2-4-6-20)12-24(22)40-28(25)31-27(35)26-23(34(37)38)16-33(32-26)30-13-17-9-18(14-30)11-19(10-17)15-30/h2-6,16-19,21H,7-15H2,1H3,(H,31,35)

InChI Key

HIHSRILMKHFEGP-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC2=C1CCC(C2)C3=CC=CC=C3)NC(=O)C4=NN(C=C4[N+](=O)[O-])C56CC7CC(C5)CC(C7)C6

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC(C2)C3=CC=CC=C3)NC(=O)C4=NN(C=C4[N+](=O)[O-])C56CC7CC(C5)CC(C7)C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.